molecular formula C7H7NOS B1343215 4,5-Dihydrobenzo[d]thiazol-6(7H)-one CAS No. 70590-43-1

4,5-Dihydrobenzo[d]thiazol-6(7H)-one

Cat. No. B1343215
CAS RN: 70590-43-1
M. Wt: 153.2 g/mol
InChI Key: CTZXVGSIGHCXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “4,5-Dihydrobenzo[d]thiazol-6(7H)-one” is represented by the linear formula C7H7NOS . The InChI code for this compound is 1S/C7H8N2OS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3H2, (H2,8,9) .


Physical And Chemical Properties Analysis

“4,5-Dihydrobenzo[d]thiazol-6(7H)-one” is a yellow to brown solid . It should be stored at room temperature .

Safety and Hazards

The compound has several hazard statements including H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5,7-dihydro-4H-1,3-benzothiazol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c9-5-1-2-6-7(3-5)10-4-8-6/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZXVGSIGHCXGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydrobenzo[d]thiazol-6(7H)-one

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